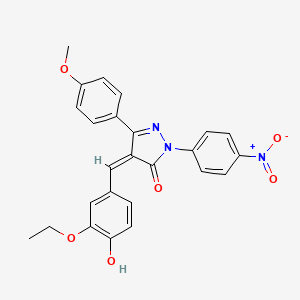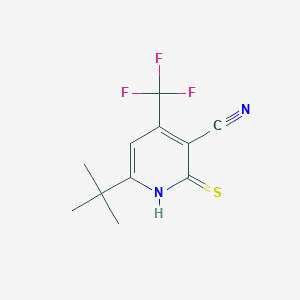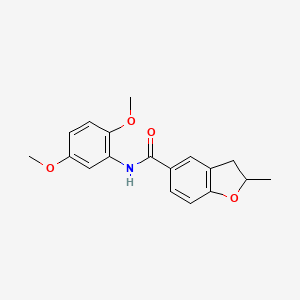
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BRB-CB8, is a chemical compound with potential applications in the field of medicinal chemistry. This compound is a pyrimidine derivative that has been synthesized through a series of chemical reactions. The synthesis method of BRB-CB8 involves the use of various reagents and catalysts, which are carefully selected to achieve high yields and purity.
Mécanisme D'action
The mechanism of action of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound induces apoptosis in cancer cells by activating the mitochondrial pathway. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and have anti-inflammatory and antioxidant properties. Furthermore, this compound has been shown to have low toxicity, making it a potential candidate for the development of new drugs.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its potential anti-cancer, anti-bacterial, and anti-inflammatory properties. Furthermore, this compound has low toxicity, making it a safe candidate for the development of new drugs. However, the limitations of using this compound in lab experiments include its limited solubility in water and its high cost of synthesis.
Orientations Futures
There are many future directions for the research and development of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of new drugs based on the structure of this compound. Another potential direction is the investigation of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Furthermore, the synthesis method of this compound could be optimized to achieve higher yields and purity, making it more cost-effective for large-scale production.
Méthodes De Synthèse
The synthesis of 1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves a series of chemical reactions that are carefully controlled to achieve high yields and purity. The first step in the synthesis of this compound is the reaction of 3-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction leads to the formation of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid. The second step involves the reaction of 1-(3-bromophenyl)-2-cyanoethylene-3,3-dicarboxylic acid with 2-chlorobenzaldehyde in the presence of sodium methoxide. This reaction leads to the formation of this compound, which is the final product.
Applications De Recherche Scientifique
1-(3-bromophenyl)-5-(2-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has potential applications in the field of medicinal chemistry. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Furthermore, this compound has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Propriétés
IUPAC Name |
(5E)-1-(3-bromophenyl)-5-[(2-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O3/c18-11-5-3-6-12(9-11)21-16(23)13(15(22)20-17(21)24)8-10-4-1-2-7-14(10)19/h1-9H,(H,20,22,24)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBGZIYQLGAFQH-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC(=CC=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5976142.png)
![4-(2-methylbenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B5976143.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5976157.png)
![3-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5976159.png)
![4-[(2-furylmethyl)thio]-2-methyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5976172.png)

![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-6-chloro-2-phenyl-4-quinolinecarboxamide](/img/structure/B5976181.png)

![N-[4-(aminosulfonyl)phenyl]-4-(4-ethylphenoxy)butanamide](/img/structure/B5976200.png)
![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B5976213.png)


